![molecular formula C23H21N5O3S B609087 MK-3697 CAS No. 1224846-01-8](/img/structure/B609087.png)
MK-3697
説明
MK-3697 is a selective orexin 2 receptor antagonist . It’s an isonicotinamide small molecule that has been used in research and development .
Synthesis Analysis
The synthesis of MK-3697 involved additional SAR studies within the ‘triaryl’ amide 2-SORA series focused on improvements in compound stability in acidic media and time-dependent inhibition of CYP3A4 . These studies resulted in the discovery of 2,5-disubstituted isonicotinamide 2-SORAs .Molecular Structure Analysis
MK-3697 is an isonicotinamide small molecule . Its molecular weight is 447.51 . The chemical formula of MK-3697 is C23H21N5O3S .Physical And Chemical Properties Analysis
MK-3697 is an isonicotinamide small molecule . Its molecular weight is 447.51 . The chemical formula of MK-3697 is C23H21N5O3S . The elemental analysis of MK-3697 is C, 61.73; H, 4.73; N, 15.65; O, 10.73; S, 7.17 .科学的研究の応用
Treatment of Insomnia
MK-3697 is a selective orexin 2 receptor antagonist (2-SORA) that has demonstrated clinical utility for the treatment of insomnia . The majority of clinical efforts to date have focused on the development of dual orexin receptor antagonists (DORAs), small molecules that antagonize both the orexin 1 and orexin 2 receptors .
Sleep Efficacy Across Species
MK-3697 has shown excellent sleep efficacy across species . This suggests that the compound could be used in a variety of experimental models to study sleep patterns and disorders.
Improvement of Compound Stability
Research on MK-3697 has also contributed to the field of medicinal chemistry, particularly in improving compound stability in acidic media and time-dependent inhibition of CYP3A4 .
Role in Arousal and Sleep/Wake Cycles
The orexin system, which MK-3697 targets, plays a major role in arousal and sleep/wake cycles . Defects in the orexin system lead to narcolepsy with cataplexy in humans and dogs and can be experimentally reproduced in rodents .
Potential for Balanced Sleep Architecture
OX2R antagonists like MK-3697 may promote balanced sleep architecture in preclinical models . This could potentially make them more effective as sleep aids compared to DORAs, which primarily increase rapid eye movement (REM) sleep .
Lower Narcoleptic/Cataplectic Potential
Theoretically, OX2R antagonists should have a lower narcoleptic/cataplectic potential . This could make MK-3697 a safer option for treating sleep disorders.
Safety And Hazards
特性
IUPAC Name |
N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOUDUXMPUHJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
CAS RN |
1224846-01-8 | |
Record name | MK-3697 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-3697 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?
A1: MK-3697 acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, MK-3697 inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。